molecular formula C4H5ClN4 B091096 3-Chloro-6-hydrazinopyridazine CAS No. 17284-97-8

3-Chloro-6-hydrazinopyridazine

Cat. No. B091096
M. Wt: 144.56 g/mol
InChI Key: FXYQRYGWWZKUFV-UHFFFAOYSA-N
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Patent
US08497368B2

Procedure details

A mixture of 3,6-dichloropyridazine (3 g, 20.14 mmol) and hydrazine monohydride (1 g, 20.14 mmol) was heated in a sealed tube to 80° C. for 5 hours. Solvent was evaporated and the crude was used in the next step without purification (3.56 g, 100%). LCMS (method B): [MH]+=145.1, tR=0.57 min.
Quantity
3 g
Type
reactant
Reaction Step One
Name
hydrazine monohydride
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[H-].[NH2:10][NH2:11]>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:10][NH2:11])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
hydrazine monohydride
Quantity
1 g
Type
reactant
Smiles
[H-].NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude was used in the next step without purification (3.56 g, 100%)

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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